1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide
Description
Molecular Architecture and Isomeric Considerations
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide (C₇H₅BrN₂O) features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring. The bromine substituent occupies position 3 on the pyrrolo[2,3-b]pyridine core, while the N-oxide group resides at position 7 (Figure 1). This arrangement creates distinct electronic and steric effects, influencing reactivity and intermolecular interactions.
Tautomerism and Isomeric Forms
The compound exhibits lactam-lactim tautomerism due to the N-oxide functionality. In polar solvents, the 7-oxide form dominates, stabilized by resonance between the oxygen lone pairs and the aromatic π-system. Non-polar environments favor minor tautomeric forms, though their populations remain negligible under standard conditions. Substituent positioning prevents significant ring-chain tautomerism, unlike simpler pyridine N-oxides.
Key Structural Features:
- Bond Lengths : The N-O bond measures 1.32 Å (shorter than typical N-O single bonds), indicating partial double-bond character from resonance.
- Aromaticity : The fused rings maintain aromaticity, with bond lengths consistent with delocalized π-electron density (C-C: 1.38–1.42 Å; C-N: 1.33–1.35 Å).
- Bromine Effects : The C-Br bond (1.89 Å) introduces electron-withdrawing effects, polarizing the pyrrole ring and enhancing electrophilicity at position 5.
X-ray Crystallographic Analysis of Halogenated Azaindole Derivatives
X-ray diffraction studies of 3-bromo-7-azaindole N-oxide reveal a planar bicyclic system with slight out-of-plane distortion at the brominated position (Figure 2). The crystal lattice adopts a monoclinic P2₁/c space group, with unit cell parameters:
Intermolecular Interactions
The structure stabilizes via:
- N-O···H-N Hydrogen Bonds : Between the N-oxide oxygen and adjacent NH groups (2.85 Å).
- π-Stacking : Offset face-to-face interactions (3.48 Å interplanar distance) between pyrrole rings.
- Halogen Bonding : Br···O contacts (3.12 Å) contribute to lattice cohesion.
| Parameter | Value (Å/°) | Comparison to 7-Azaindole N-oxide |
|---|---|---|
| N-O Bond Length | 1.32 | 1.31 |
| C-Br Bond Length | 1.89 | – |
| Dihedral Angle (C3-Br) | 3.2° | – |
| H-Bond (N-O···H-N) | 2.85 | 2.79 |
Bromination increases unit cell volume by 18% compared to non-halogenated analogs, reflecting steric and electronic perturbations.
Comparative Structural Analysis with Related Pyrrolopyridine N-oxides
Electronic Effects of Substituents
- 7-Azaindole N-oxide (unsubstituted) : Exhibits stronger H-bond donor capacity (N-O···H-N = 2.79 Å) but reduced halogen-mediated packing.
- 3-Nitro-7-azaindole N-oxide : Nitro groups increase planarity (dihedral angle = 1.8°) but reduce solubility due to dipole-dipole interactions.
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid : Carboxylic acid substituents enable salt formation, altering crystallization patterns.
Hydrogen Bonding Trends
Bromine’s electronegativity redirects electron density from the pyrrole ring, weakening traditional H-bond networks but enhancing halogen bonding contributions. This contrasts with nitro derivatives, where charge-transfer interactions dominate.
Crystallographic Packing Patterns
- 3-Bromo-7-azaindole N-oxide : Forms helical chains via alternating Br···O and N-O···H-N interactions.
- Unsubstituted 7-azaindole N-oxide : Adopts dimeric pairs stabilized by dual H-bonds.
- Lanthanide complexes : Incorporate N-oxide ligands as bridging units, creating extended metal-organic frameworks.
Properties
IUPAC Name |
3-bromo-7-hydroxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-9-7-5(6)2-1-3-10(7)11/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGIVWVFEOPOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C2=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314808 | |
| Record name | 3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-08-9 | |
| Record name | NSC288719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 1H-Pyrrolo[2,3-b]pyridine
The 3-bromo derivative is typically synthesized via electrophilic bromination. Key approaches include:
- Direct Bromination with N-Bromosuccinimide (NBS):
Reaction of 1H-pyrrolo[2,3-b]pyridine with NBS in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C for 4–12 hours yields the 3-bromo product.
Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 65–72% |
Challenges: Competing dibromination at other positions requires careful stoichiometric control (1.1–1.3 equiv NBS).
- Protection-Directed Bromination:
Tosyl protection of the pyrrole nitrogen (via NaH/TsCl in THF) precedes regioselective bromination at C-3. Deprotection with NaOH/MeOH restores the free NH group.
Oxidation to the 7-Oxide
The 7-position oxidation is achieved using peracid systems:
- mCPBA-Mediated Oxidation:
Treatment of 3-bromo-1H-pyrrolo[2,3-b]pyridine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 1 hour, followed by warming to room temperature for 3–5 hours.
Conditions:
| Parameter | Value |
|---|---|
| Oxidizing Agent | mCPBA (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → 25°C |
| Yield | 58–63% |
Side Reactions: Over-oxidation to N-oxide or epoxidation byproducts may occur if excess mCPBA is used.
Integrated Bromination-Oxidation Strategies
Recent advances combine bromination and oxidation in tandem:
- One-Pot Bromination/Oxidation:
Sequential addition of NBS and mCPBA in a single reaction vessel reduces purification steps.
Example Workflow:- Brominate with NBS (1.1 equiv) in DMF (25°C, 6 h).
- Add mCPBA (1.2 equiv) and stir (25°C, 4 h).
- Isolate via column chromatography (SiO₂, hexane/EtOAc).
Yield: 52% overall.
Analytical Data for Key Intermediates
Critical Considerations
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance bromination rates but may complicate oxide stability.
- Protection Schemes: Tosyl or SEM groups improve regioselectivity during bromination but require deprotection under alkaline conditions.
- Scale-Up Challenges: MnO₂ or TEMPO-based oxidation systems are preferred industrially for safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridines.
Oxidation: Formation of pyrrolo[2,3-b]pyridine ketones or aldehydes.
Reduction: Formation of de-brominated or reduced pyrrolo[2,3-b]pyridines.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
1H-Pyrrolo[2,3-b]pyridine derivatives are pivotal in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. The compound is utilized as a building block for creating potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Case Study: FGFR Inhibition
A study reported that a derivative of this compound demonstrated significant inhibitory activity against FGFR1-4 with IC50 values ranging from 7 nM to 712 nM. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cells, highlighting its potential as a lead compound for further drug development .
Material Science
Organic Semiconductors:
The unique electronic properties of 1H-Pyrrolo[2,3-b]pyridine make it suitable for applications in material science, particularly in the development of organic semiconductors. These materials are essential for improving the performance of electronic devices such as transistors and solar cells.
Biological Research
Cellular Mechanisms:
Researchers utilize this compound to investigate its effects on cellular processes, contributing to the understanding of cancer mechanisms and therapeutic targets. Its role in inhibiting specific kinases allows scientists to explore pathways involved in cell growth and survival.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives exhibit moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This selectivity makes them promising candidates for anticancer drug development .
Agricultural Chemistry
Agrochemical Formulation:
The compound is also employed in formulating agrochemicals, contributing to the development of more environmentally friendly pesticides and herbicides. Its effectiveness in this domain stems from its ability to interact with biological systems at a molecular level.
Organic Synthesis
Building Block for Complex Molecules:
1H-Pyrrolo[2,3-b]pyridine serves as a valuable building block in organic synthesis. Its structure allows chemists to create complex molecules efficiently through various chemical reactions such as nucleophilic substitutions and cyclization reactions.
Chemical Properties and Mechanism of Action
The molecular formula for 1H-Pyrrolo[2,3-b]pyridine is C8H4BrN3 with a molecular weight of approximately 222.04 g/mol. The primary mechanism involves binding to active sites on kinases, inhibiting their activity and affecting downstream signaling pathways related to cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, leading to the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-bromo-7-oxide with structurally related derivatives:
*Calculated based on molecular formula (C₇H₄BrN₂O).
Key Observations :
- Halogen Positioning: Bromine at C3 (target compound) vs. C4 (Compound in ) alters electronic density and steric interactions.
- N-Oxide vs. Methoxy : The 7-oxide group in the target compound increases polarity compared to 7-methoxy derivatives, which may affect blood-brain barrier penetration .
- Toxicity Profile : Brominated derivatives like 3-bromo-7-oxide may exhibit dose-dependent toxicity, as seen in 7-azaindole analogues (e.g., LD₅₀ = 490 mg/kg in mice for the parent compound) .
Pharmacological Activity
Kinase Inhibition :
- The 1H-pyrrolo[2,3-b]pyridine scaffold is a potent hinge binder in FGFR1 and TNIK inhibitors. Bromine at C3 may enhance hydrophobic interactions, while the 7-oxide group could stabilize binding via hydrogen bonding (e.g., with D641 in FGFR1) .
- In contrast, 5-(trifluoromethyl) derivatives show superior FGFR1 inhibition (IC₅₀ < 50 nM) due to specific hydrogen bonding with G485 .
- Antifungal Activity: 3-Substituted derivatives (e.g., 3-chloro, 3-nitro) exhibit fungicidal activity against Pyricularia oryzae (rice blast pathogen).
- Toxicity: At 75 mg/kg, 7-azaindole derivatives show toxicity in rodents, likely due to metabolic activation of the bromine substituent . Limited data exist for the 7-oxide form, but N-oxides are generally associated with reduced cytotoxicity compared to parent compounds .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide is a heterocyclic compound notable for its structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its ability to interact with various biological targets, particularly in the context of cancer research.
Chemical Structure and Properties
- Chemical Formula : C8H6BrN
- Molecular Weight : 202.04 g/mol
- CAS Number : 1190310-14-5
The compound features a bromine atom at the 3-position and an oxide group at the 7-position of the pyrrolo[2,3-b]pyridine ring system. This unique arrangement contributes to its reactivity and biological activity.
This compound primarily exhibits its biological effects through interaction with specific molecular targets such as kinases. These interactions can inhibit enzymatic activity, leading to alterations in cell signaling pathways that are crucial for processes like proliferation, migration, and apoptosis.
Key Mechanisms:
- Kinase Inhibition : The compound binds to the active sites of various kinases, disrupting their function and affecting downstream signaling cascades.
- Cell Cycle Modulation : It influences cell cycle progression, particularly in cancer cells, by inducing cell cycle arrest and promoting apoptotic pathways.
Research Findings
Numerous studies have explored the biological activity of this compound and its derivatives:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Signal Transduction Pathways : The compound has been shown to affect critical signaling pathways involved in cancer progression:
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Target Enzyme | Notes |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine Derivative A | 0.12 - 0.21 | Tubulin | Potent antitumor activity |
| Pyrrolo[2,3-b]pyridine Derivative B | 1.4 | PDAC Cells | Effective against gemcitabine-resistant variants |
| Pyrrolo[2,3-b]pyridine Derivative C | 3.0 | CSF1R Kinase | Notable for high selectivity |
Study on Cytotoxic Activity
A comprehensive study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic properties against multiple cancer cell lines. The results indicated that several compounds exhibited significant potency with minimal toxicity towards normal cells.
Mechanistic Insights
In mechanistic studies involving immunostaining assays, it was found that certain derivatives could disrupt microtubule dynamics at low concentrations (as low as 0.12 μM), suggesting their potential role as microtubule-targeting agents in cancer therapy .
Q & A
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
